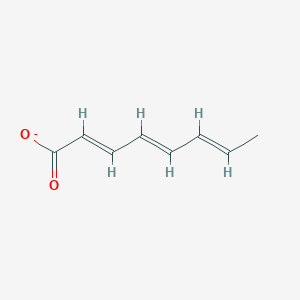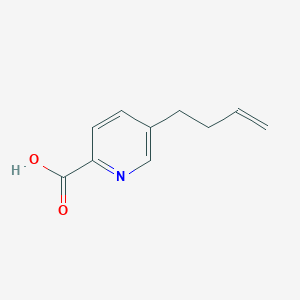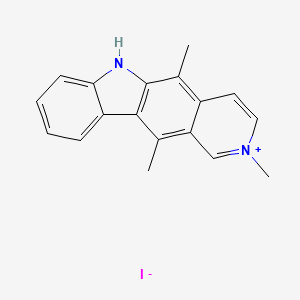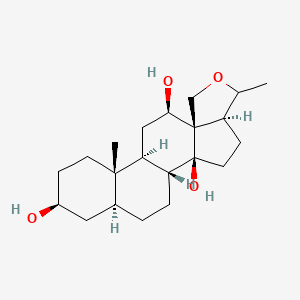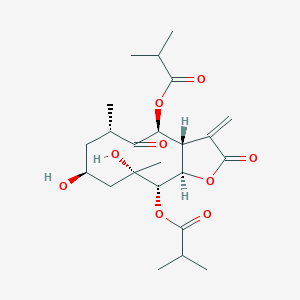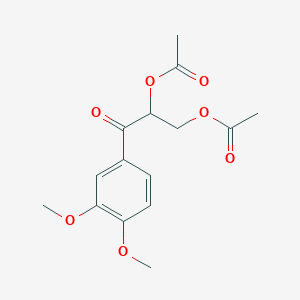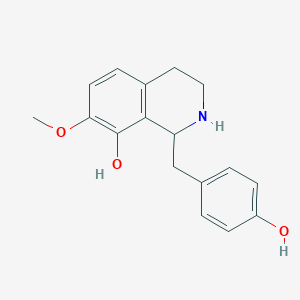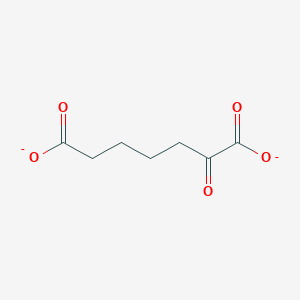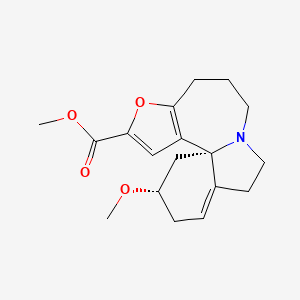
Selaginoidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selaginoidine is a natural product found in Athrotaxis laxifolia and Athrotaxis selaginoides with data available.
Aplicaciones Científicas De Investigación
Alkaloid Composition and Occurrence
Selaginoidine, an alkaloid identified in the plant species Athrotaxis selaginoides, is notable for its unique structure featuring a furan ring, distinct from the benzene ring found in homoerythrina-type alkaloids. This compound, along with other related alkaloids, is also present in Athrotaxis laxifolia, suggesting a broader occurrence across different plant species (Panichanun & Bick, 1984).
Potential in Phytotherapeutic Applications
Research on Lycopodium selago L. (related to this compound-containing species) has explored its potential in phytotherapeutic treatments. The study focused on its use for treating Alzheimer’s disease, highlighting its high antioxidant activity and potential therapeutic efficacy against neurodegenerative diseases (Valu et al., 2021).
Biological Activities of Related Compounds
Selaginella tamariscina, a plant used in traditional medicine, contains selaginellins, compounds related to this compound. These compounds have been studied for their anticancer, antidiabetic, and neuroprotective activities. This research also evaluates the potential drug interaction effects of selaginellins with cytochrome P450 and uridine 5′-diphosphoglucuronosyltransferase isoforms (Heo et al., 2017).
Propiedades
Fórmula molecular |
C18H23NO4 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
methyl (1S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,6]heptadeca-2(6),3,13-triene-4-carboxylate |
InChI |
InChI=1S/C18H23NO4/c1-21-13-6-5-12-7-9-19-8-3-4-15-14(18(12,19)11-13)10-16(23-15)17(20)22-2/h5,10,13H,3-4,6-9,11H2,1-2H3/t13-,18-/m0/s1 |
Clave InChI |
DAPYBMFGKSROPI-UGSOOPFHSA-N |
SMILES isomérico |
CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CCC3)OC(=C4)C(=O)OC |
SMILES canónico |
COC1CC=C2CCN3C2(C1)C4=C(CCC3)OC(=C4)C(=O)OC |
Sinónimos |
selaginoidine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




